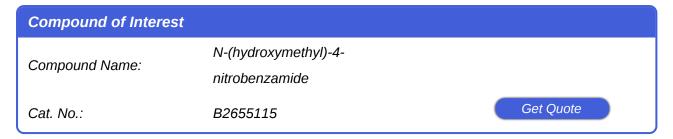


Spectroscopic Characterization of N(hydroxymethyl)-4-nitrobenzamide: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **N- (hydroxymethyl)-4-nitrobenzamide**. Due to the limited availability of published experimental spectra for this specific compound, this document presents a combination of data from the closely related precursor, 4-nitrobenzamide, alongside predicted values and general experimental protocols for nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).

Predicted and Reference Spectroscopic Data

While a dedicated experimental dataset for **N-(hydroxymethyl)-4-nitrobenzamide** is not readily available in the public domain, the following tables summarize the expected and reference spectroscopic values. The data for 4-nitrobenzamide is provided as a benchmark for comparison.

Table 1: ¹H NMR Spectroscopic Data



Compound	Solvent	Chemical Shift (δ) ppm	Multiplicity	Assignment
N- (hydroxymethyl)- 4-nitrobenzamide (Predicted)	DMSO-d ₆	~8.3	d	Ar-H
~8.1	d	Ar-H		
~5.5	t	NH	_	
~4.8	d	N-CH ₂ -O		
~4.5	t	ОН		
4- Nitrobenzamide[1]	Acetone-d₅	8.33	m	Ar-H
8.05	m	Ar-H		
7.65 (br s)	S	NH ₂	-	

Table 2: ¹³C NMR Spectroscopic Data



Compound	Solvent	Chemical Shift (δ) ppm	Assignment
N-(hydroxymethyl)-4- nitrobenzamide (Predicted)	DMSO-d ₆	~165	C=O
~150	Ar-C (ipso-NO ₂)	_	
~140	Ar-C (ipso-C=O)	_	
~129	Ar-C	_	
~124	Ar-C	_	
~65	N-CH ₂ -O		
4-Nitrobenzamide[1]	Acetone-d ₆	167.47	C=O
150.69	Ar-C (ipso-NO ₂)	_	
141.15	Ar-C (ipso-C=O)	_	
129.94	Ar-C	_	
124.34	Ar-C		

Table 3: IR Spectroscopic Data



Compound	Technique	Wavenumber (cm ⁻¹)	Assignment
N-(hydroxymethyl)-4- nitrobenzamide (Predicted)	KBr Pellet	~3400-3200	O-H, N-H stretching
~1640	C=O stretching (Amide I)	_	
~1520	N-O stretching (asymmetric)	_	
~1550	N-H bending (Amide II)		
~1350	N-O stretching (symmetric)		
~1050	C-O stretching		
4-Nitrobenzamide[2]	Gas Phase	3533, 3417	NH₂ stretching
1708	C=O stretching		
1533	N-O stretching (asymmetric)	_	
1612	NH ₂ bending	-	
1351	N-O stretching (symmetric)	-	

Table 4: Mass Spectrometry Data

Compound	Ionization Method	[M+H]+ (m/z)	Key Fragments (m/z)
N-(hydroxymethyl)-4- nitrobenzamide (Predicted)	ESI	197.05	180, 166, 150, 120, 104, 92, 76
4-Nitrobenzamide[1]	El	166 (M+)	150, 120, 104, 92, 76



Experimental Protocols

The following sections detail generalized experimental methodologies for the acquisition of spectroscopic data for a solid organic compound like **N-(hydroxymethyl)-4-nitrobenzamide**.

NMR Spectroscopy (1H and 13C)

A sample of the compound (5-10 mg) is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) to a volume of 0.7-1.0 mL.[3] The solution is then filtered or carefully transferred to an NMR tube.[3] ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a specific frequency (e.g., 400 MHz for ¹H). Chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS). For solid-state NMR, specialized probes and techniques such as Cross-Polarization Magic Angle Spinning (CP-MAS) are employed.[4][5]

Infrared (IR) Spectroscopy

For solid samples, a common method is the preparation of a KBr pellet. A small amount of the compound (1-2 mg) is ground with anhydrous potassium bromide (100-200 mg) and pressed into a thin, transparent disk. Alternatively, a thin solid film can be prepared by dissolving the sample in a volatile solvent, applying the solution to a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.[6] The spectrum is then recorded using a Fourier-Transform Infrared (FTIR) spectrometer.[7][8]

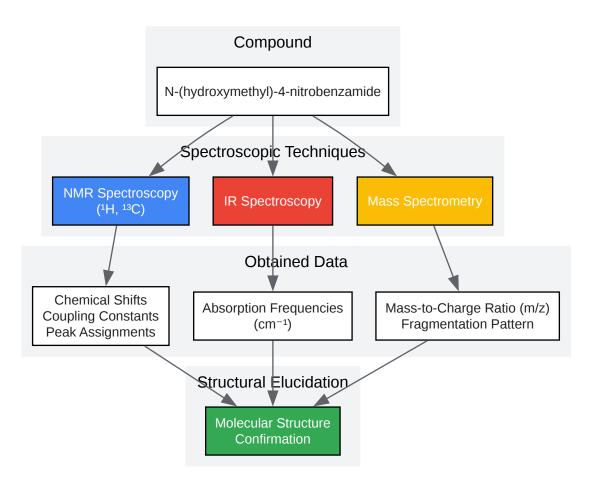
Mass Spectrometry (MS)

For a solid sample, mass spectra can be obtained using various ionization techniques. In Electron Ionization (EI), the sample is vaporized and bombarded with a high-energy electron beam.[9][10] For less volatile or thermally sensitive compounds, Electrospray Ionization (ESI) is a preferred method, where the sample is dissolved in a suitable solvent and sprayed into the mass spectrometer, generating ions. The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).[11]

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of a chemical compound.





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Caption: Workflow of Spectroscopic Analysis.

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